8-Chloro-1,7-naphthyridin-4-amine
Description
The study of heterocyclic compounds is a cornerstone of modern drug discovery, with nitrogen-containing fused ring systems often serving as privileged scaffolds. Among these, the naphthyridine framework has attracted considerable attention. 8-Chloro-1,7-naphthyridin-4-amine represents a specific molecule within this large and versatile class of compounds, whose potential is best understood by first examining the chemical landscape of its parent scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7-5(1-3-12-8)6(10)2-4-11-7/h1-4H,(H2,10,11) |
InChI Key |
DDXILDRVOBWVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=C21)N)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 8 Chloro 1,7 Naphthyridin 4 Amine and Naphthyridine Analogs
Impact of Substitution Patterns on Biological Activity
The biological activity of naphthyridine derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic ring system.
Role of Halogen Substituents (e.g., Chlorine at Position 8)
Halogen substituents, particularly chlorine, play a pivotal role in modulating the biological profile of naphthyridine-based compounds. The presence of a chlorine atom at position 8 of the 1,7-naphthyridine (B1217170) ring is a key structural feature in many biologically active molecules. For instance, in the development of MET/AXL kinase inhibitors, 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one was used as a crucial building block. researchgate.net The subsequent displacement of this C8-chloro group with various anilines led to the discovery of potent and selective inhibitors. researchgate.net This highlights the utility of the chloro substituent as a reactive handle for introducing further molecular diversity.
In a different context, studies on 1-phenylbenzazepines have shown that a 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com While not a naphthyridine, this example from a related bicyclic system underscores the general importance of strategically placed halogen atoms in influencing ligand-receptor interactions. Halogen atoms can affect the electronic properties of the aromatic system and participate in halogen bonding, which can influence molecular conformation and binding affinity. researchgate.net
Influence of Amino Group Modifications
The amino group, particularly at the C4 position of the 1,7-naphthyridine scaffold, is a critical determinant of biological activity. Modifications of this group can lead to significant changes in potency and selectivity. For instance, in a series of 1,6-naphthyridine (B1220473) derivatives, the conversion of a 7-amino group to a 7-alkylamino group was a key step in the synthesis of soluble FGF receptor-1 tyrosine kinase inhibitors. acs.org
Furthermore, the reactivity and rearrangement of amino-substituted naphthyridines are influenced by the nature of the amino group. Studies on 1,3-diamino-2,7-naphthyridines have shown that the nature of the cyclic amine at the C1 position influences the rate of rearrangement reactions, with steric factors playing a significant role. mdpi.com The photophysical behavior of 4-amino-1,8-naphthalimide (B156640) derivatives, which share a similar amino-substituted aromatic system, is also heavily dependent on the structure of the amino group and its interaction with the surrounding environment. researchgate.net
Effects of Alkyl, Aryl, and Heteroaryl Substitutions
The introduction of alkyl, aryl, and heteroaryl groups at various positions on the naphthyridine ring system has been extensively explored to optimize biological activity.
The synthesis of highly substituted 1,6-naphthyridines often involves the installation of substituents at the C8 position via nucleophilic aromatic substitution, followed by further modifications like Suzuki or Kumada couplings to introduce aryl or methyl groups, respectively. acs.org The choice of these substituents is critical for achieving the desired biological activity. For example, in a series of 1,6-naphthyridine-based tyrosine kinase inhibitors, the displacement of a 7-halogen substituent with various alkylamines was a key strategy. rsc.org
Positional Isomerism and SAR in Naphthyridine Scaffolds
The arrangement of the nitrogen atoms within the bicyclic naphthyridine framework gives rise to several isomers, with 1,7- and 1,8-naphthyridines being commonly studied. mdpi.com The positional isomerism has a profound impact on the SAR of these compounds.
Comparative Analysis of 1,7- vs. 1,8-Naphthyridine (B1210474) SAR
While direct comparative SAR studies between 1,7- and 1,8-naphthyridine isomers are not extensively detailed in the provided context, the distinct biological activities and synthetic strategies associated with each scaffold suggest that the placement of the nitrogen atoms significantly influences their properties. For example, 1,8-naphthyridine derivatives are well-known for their antibacterial activity, with compounds like nalidixic acid being classic examples. mdpi.comwikipedia.org The SAR for 1,8-naphthyridines often focuses on substituents at the N1, C3, and C7 positions to enhance antibacterial potency. nih.gov
On the other hand, the 1,7-naphthyridine scaffold, as seen in the case of 8-chloro-1,7-naphthyridin-4-amine, is explored for different therapeutic targets, such as kinase inhibition. The different electronic distribution and hydrogen bonding capabilities arising from the distinct nitrogen placement in 1,7- and 1,8-isomers likely dictate their interactions with different biological targets.
SAR Exploration at Specific Ring Positions (e.g., C-2, C-4, C-8)
Systematic exploration of substituents at specific positions of the naphthyridine ring is a cornerstone of SAR studies.
C-2 Position: In the 1,6-naphthyridine series targeting CDK8, a methyl amide at the C-2 position was found to be a favorable substituent, mimicking the interaction of a previously identified spiroamide. nih.gov For 2-amino-1,8-naphthyridines that bind to DNA, the introduction of methyl groups at various positions, including what would be adjacent to the C-2 amino group, enhanced binding affinity. nih.gov
C-4 Position: The 4-amino group in this compound is a primary site for interaction and modification. While specific SAR data for this exact compound is limited in the search results, the general principle of modifying amino groups to tune activity is well-established. mdpi.comuni.lu
C-8 Position: As previously discussed, the C-8 position is a key site for introducing diversity. In the context of 1,6-naphthyridines, a phenyl substituent at C-8 was shown to engage in a pi-cation interaction with a specific arginine residue in the target protein. nih.gov In the development of antileishmanial 8-hydroxynaphthyridines, removal or methylation of the 8-hydroxyl group led to a loss of activity, highlighting its critical role. acs.org
The following tables summarize some of the key SAR findings discussed:
Table 1: SAR of Naphthyridine Analogs - Halogen and Amino Group Modifications
| Scaffold | Position | Substituent | Biological Target/Activity | Key Finding | Reference |
| 2,7-Naphthyridin-1(2H)-one | C-8 | Chloro | MET/AXL Kinase | Serves as a reactive handle for introducing anilines, leading to potent inhibitors. | researchgate.net |
| 1,6-Naphthyridine | C-7 | Alkylamino | FGF Receptor-1 Tyrosine Kinase | Soluble inhibitors were prepared by converting a 7-amino group to a 7-alkylamino group. | acs.org |
| 2,7-Naphthyridine | C-1 | Cyclic Amine | Rearrangement Reactions | The nature of the cyclic amine influences the reaction rate due to steric effects. | mdpi.com |
Table 2: SAR of Naphthyridine Analogs - Alkyl, Aryl, and Heteroaryl Substitutions
| Scaffold | Position | Substituent | Biological Target/Activity | Key Finding | Reference |
| 1,6-Naphthyridine | C-8 | Methylpyrazolylphenyl | CDK8/19 | This substituent led to potent inhibitors. | nih.gov |
| 8-Hydroxynaphthyridine | - | Benzyl (B1604629) on Triazole | Antileishmanial | Variations of the benzyl group significantly impacted potency. | nih.gov |
| 1,6-Naphthyridine | C-8 | Phenyl | CDK8 | Forms a pi-cation interaction with Arg356 in the binding site. | nih.gov |
Stereochemical Considerations in Naphthyridine-Based Active Compounds
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the interaction of drugs with their biological targets. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to exhibit significantly higher biological activity or a different pharmacological profile than the other. This principle holds true for the naphthyridine class of compounds, where stereochemical configuration can profoundly influence their efficacy as active agents.
Research into the structure-activity relationships (SAR) of naphthyridine analogs has demonstrated that the precise spatial orientation of substituents on the naphthyridine core is crucial for potent biological activity. The introduction of chiral centers or elements of axial chirality into the naphthyridine scaffold necessitates a careful evaluation of the stereoisomers to identify the most active and selective compound.
A compelling example of the importance of stereochemistry is found in the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK(1) receptor antagonists. nih.gov In this series of compounds, researchers synthesized and evaluated cyclic analogs, leading to the identification of compounds with significant stereochemical complexity. The presence of both a chiral center and axial chirality resulted in multiple stereoisomers, including enantiomers and diastereomers.
One particularly noteworthy compound, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H- nih.govnih.govdiazocino[2,1-g] nih.govrsc.orgnaphthyridine-6,13-dione, referred to as (aR,9R)-8b, was synthesized atropodiastereoselectively. nih.gov Comparative analysis of the biological activity of its stereoisomers revealed dramatic differences in their ability to inhibit substance P binding to the NK(1) receptor.
The in vitro activity of the (aR, 9R)-8b enantiomer was found to be approximately 750 times higher than that of its corresponding (aS, 9S)-8b enantiomer. nih.gov Furthermore, its activity was about 40-fold greater than its atropisomer (aS,9R)-8b and 20-fold higher than its diastereomer (aR,9S)-8b. nih.gov These substantial differences underscore the critical role of the specific stereochemical arrangement for effective interaction with the biological target. X-ray analysis of the most active isomer, (aR,9R)-8b, confirmed that the stereochemistry around the -C(=O)-N-CH2Ar moiety is a key determinant for NK(1) receptor recognition. nih.gov
The stereoselective synthesis of complex molecules like the tetracyclic core of (+)-naphthyridinomycin further highlights the focus on controlling stereochemistry during the synthetic process to achieve the desired biologically active compound. nih.gov The development of such synthetic routes is essential for producing enantiomerically pure compounds, which is crucial given that different enantiomers can have vastly different biological effects. mdpi.com
These findings emphasize that for naphthyridine-based active compounds, a simple description of the chemical formula is insufficient. A thorough understanding and control of the stereochemistry are paramount in designing and developing potent and selective therapeutic agents. The significant variation in activity among stereoisomers demonstrates that the biological activity resides predominantly in the specific enantiomer that can achieve the optimal three-dimensional fit with its molecular target.
Computational and Theoretical Studies on 8 Chloro 1,7 Naphthyridin 4 Amine and Analogs
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to the active site of a target protein.
Prediction of Binding Modes with Target Enzymes and Receptors
While specific molecular docking studies solely focused on 8-Chloro-1,7-naphthyridin-4-amine are not extensively documented in publicly available literature, research on analogous 1,8-naphthyridine (B1210474) derivatives provides significant insights into their potential binding modes with various biological targets. For instance, studies on 1,8-naphthyridine-3-carboxylic acid derivatives have shown their potential to interact with the H1 histamine (B1213489) receptor. nih.govresearchgate.net Molecular docking of these analogs revealed key interactions within the receptor's active site, highlighting the importance of the naphthyridine scaffold in establishing binding. nih.govresearchgate.net
Similarly, other 1,8-naphthyridine derivatives have been investigated as potential inhibitors for targets such as the adenosine (B11128) A2A receptor and topoisomerase II. nih.govresearchgate.net In these studies, the naphthyridine core typically forms crucial hydrogen bonds and pi-stacking interactions with amino acid residues in the active site of the respective enzymes. nih.govresearchgate.net For example, in a study on 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives, docking into the topoisomerase II active site showed that these compounds could intercalate with the DNA segment, a mode of action similar to known anticancer drugs. researchgate.net
Based on these studies of analogous compounds, it can be predicted that this compound would likely engage in similar interactions. The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, while the aromatic system can participate in pi-pi stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan. The amino group at the 4-position and the chloro group at the 8-position would further influence the binding orientation and specificity.
Table 1: Predicted Binding Interactions for this compound Based on Analog Studies
| Interaction Type | Potential Interacting Residues (Examples) | Role of Moiety |
| Hydrogen Bonding | Asp, Glu, Ser, Thr | N-atoms in the naphthyridine core, 4-amino group |
| Pi-Pi Stacking | Phe, Tyr, Trp | Naphthyridine aromatic rings |
| Halogen Bonding | Electron-rich atoms (e.g., carbonyl oxygen) | 8-Chloro group |
Rationalizing Structure-Activity Relationships through Docking
Molecular docking studies are pivotal in understanding the structure-activity relationships (SAR) of a series of compounds. By comparing the docking scores and binding modes of different analogs, researchers can rationalize why certain structural modifications lead to enhanced or diminished biological activity.
In another example, the antimicrobial activity of 8-chloro-quinolone derivatives was correlated with their docking scores against bacterial DNA gyrase. nih.gov The presence of the chlorine atom at the 8-position was found to be a key determinant of activity, and docking helped to elucidate its role in the ligand-protein interaction. nih.gov These findings suggest that for this compound, the chloro and amino substituents are crucial for its specific interactions with biological targets.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Electronic Structure Analysis (e.g., HOMO-LUMO)
DFT calculations are employed to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net
For heterocyclic systems similar to this compound, DFT calculations have been used to analyze their electronic structure. researchgate.netmdpi.com For instance, a theoretical study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine using DFT at the B3LYP/6-31G level provided insights into its frontier orbital energies. mdpi.com Such calculations for this compound would reveal the distribution of electron density and help in predicting its reactivity. The HOMO is likely to be localized on the electron-rich amino group and the naphthyridine ring, while the LUMO would be distributed over the electron-deficient parts of the molecule.
Table 2: Predicted Frontier Orbital Properties of this compound
| Parameter | Predicted Characteristic | Implication |
| HOMO Energy | Relatively high | Good electron-donating ability |
| LUMO Energy | Relatively low | Good electron-accepting ability |
| HOMO-LUMO Gap | Moderate to small | Potential for good reactivity and charge transfer |
Predicting Photophysical and Electroluminescence Properties
The photophysical properties of a molecule, such as its absorption and emission spectra, can be predicted using time-dependent DFT (TD-DFT) calculations. These properties are crucial for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs).
While specific studies on the electroluminescence of this compound are scarce, research on related nitrogen-containing heterocyclic compounds like 1,8-naphthalimides demonstrates that their electronic properties can be tuned by structural modifications to achieve desired photophysical characteristics. mdpi.com The introduction of amino groups is known to influence the fluorescence properties of aromatic systems significantly. mdpi.com TD-DFT calculations on this compound could predict its UV-Vis absorption spectrum and the nature of its electronic transitions (e.g., π-π* or n-π*), which are fundamental to understanding its potential as a luminescent material.
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the potential for amino-imino tautomerism exists.
Computational studies on similar heterocyclic systems have successfully elucidated the predominant tautomeric forms and the energy barriers for their interconversion. nih.govnih.gov For example, DFT calculations can determine the relative stabilities of the amine and imine tautomers in the gas phase and in different solvents. nih.gov In many cases, the amine form is found to be more stable. nih.gov A conformational analysis of this compound would also reveal the preferred orientation of the amino group relative to the naphthyridine ring, which is important for its interaction with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and in elucidating the structural features that are critical for their potency.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for naphthyridine analogs has been successfully applied to various therapeutic targets, including cancer and inflammatory diseases. These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Artificial Neural Networks (ANN).
For instance, a QSAR analysis was conducted on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity. nih.govmdpi.com In this study, three-dimensional (3D-QSAR) models were developed using the comparative molecular field analysis (CoMFA) method. nih.govmdpi.com This approach calculates the steric and electrostatic fields of the molecules to correlate them with their biological activities. nih.govmdpi.com The statistical significance of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
In a different study on mdpi.com-naphthyridine derivatives as Spleen Tyrosine Kinase (Syk) inhibitors, a 3D-QSAR model was generated with a high predictive ability, indicated by a Q² value of 0.624 and a Pearson-r of 0.862. Similarly, for a series of naphthyridine and isoquinoline (B145761) derivatives targeting cyclin-dependent kinase 8 (CDK8), robust CoMFA and comparative molecular similarity index analysis (CoMSIA) models were developed with q² values of 0.64 and 0.609, respectively. nih.gov
These predictive models are essential tools in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
Table 1: Statistical Parameters of Predictive QSAR Models for Naphthyridine Analogs
| Model Type | Target | q² | r² | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Anticancer | - | - | nih.govmdpi.com |
| 3D-QSAR | Syk Inhibitors | 0.624 | 0.978 | |
| CoMFA | CDK8 Inhibitors | 0.64 | 0.98 | nih.gov |
Note: Specific r² values for the anticancer study were not provided in the abstract.
Identification of Key Molecular Descriptors for Potency
A critical outcome of QSAR studies is the identification of key molecular descriptors that influence the biological potency of a compound series. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For naphthyridine derivatives, several studies have highlighted the importance of specific structural features for their activity. In the case of 1,8-naphthyridin-4-ones as photosystem II inhibitors, a four-parameter QSAR model indicated that the position, size, and polarity of substituents are the predominant factors controlling their activity. nih.gov
A 3D-QSAR analysis of mdpi.com-naphthyridine Syk inhibitors revealed that hydrophobic substituents at the seventh position, a hydrogen bond acceptor at the fifth position, and a hydrogen bond donor at the first position of the naphthyridine nucleus are favorable for activity. Another study on naphthyridine and isoquinoline derivatives as CDK8 inhibitors showed that the bioactivity is most affected by steric, electrostatic, and hydrogen bond donor interactions. nih.gov The interaction with specific amino acid residues, such as LYS52, through hydrogen bonding was found to be crucial for the activity of these compounds. nih.gov
The identification of these key molecular descriptors provides valuable insights for medicinal chemists to guide the rational design of new, more potent analogs of this compound for various therapeutic applications.
Table 2: Key Molecular Descriptors and Their Influence on the Potency of Naphthyridine Analogs
| Descriptor Type | Favorable Feature | Position/Interaction | Target | Reference |
|---|---|---|---|---|
| Steric | Optimal size of substituents | - | Photosystem II Inhibitors | nih.gov |
| Polarity | Appropriate polarity of substituents | - | Photosystem II Inhibitors | nih.gov |
| Hydrophobic | Hydrophobic substituent | Position 7 | Syk Inhibitors | |
| Hydrogen Bond | Acceptor | Position 5 | Syk Inhibitors | |
| Hydrogen Bond | Donor | Position 1 | Syk Inhibitors | |
| Steric | Favorable bulk | - | CDK8 Inhibitors | nih.gov |
| Electrostatic | Favorable charge distribution | - | CDK8 Inhibitors | nih.gov |
Crystallographic and Spectroscopic Characterization in Academic Research
X-ray Crystallography of Naphthyridine Derivatives
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for 8-Chloro-1,7-naphthyridin-4-amine is not publicly available in crystallographic databases as of the current literature review, the analysis of closely related naphthyridine derivatives provides a strong foundation for understanding its expected solid-state characteristics.
Elucidation of Solid-State Structures
Based on these related structures, the this compound molecule is anticipated to have a largely planar 1,7-naphthyridine (B1217170) ring system. The chlorine atom at position 8 and the amine group at position 4 will be key determinants of the crystal packing. The precise bond lengths and angles would be influenced by the electronic effects of these substituents. For instance, the C-Cl bond length is expected to be in the typical range for aryl chlorides, and the C-N bond of the amine group will exhibit partial double bond character due to resonance with the aromatic system.
Table 1: Expected Crystallographic Parameters for this compound (based on analogues)
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Dependent on packing, P2₁/c is common for similar heterocycles |
| Naphthyridine Ring | Largely planar |
| C-Cl Bond Length | ~1.74 Å |
| C-NH₂ Bond Length | ~1.36 Å |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The non-covalent interactions within the crystal lattice are critical for the stability of the solid-state structure. For this compound, several key intermolecular interactions are expected. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms within the naphthyridine ring act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen bonding networks, such as N-H···N interactions, which are commonly observed in nitrogen-containing heterocycles. nih.gov
Furthermore, the planar aromatic nature of the naphthyridine ring system makes it susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant cohesive force in the crystal packing of many aromatic compounds. The presence of the chlorine atom can also lead to halogen bonding (C-Cl···N or C-Cl···π interactions), further stabilizing the crystal lattice.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum allow for the unambiguous assignment of the molecular structure in solution.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthyridine ring and the amine group. The protons on the pyridine (B92270) rings will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the positions of the nitrogen atoms and the chloro and amino substituents. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms attached to the chlorine and nitrogen atoms (C8 and C4) will show characteristic chemical shifts due to the electronegativity of these atoms. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| H-3 | 6.5 - 7.0 | - |
| H-5 | 7.5 - 8.0 | - |
| H-6 | 8.5 - 9.0 | - |
| NH₂ | 5.0 - 7.0 (broad) | - |
| C-2 | - | 145 - 150 |
| C-3 | - | 110 - 115 |
| C-4 | - | 150 - 155 |
| C-4a | - | 120 - 125 |
| C-5 | - | 125 - 130 |
| C-6 | - | 155 - 160 |
| C-8 | - | 140 - 145 |
| C-8a | - | 148 - 153 |
Note: These are predicted values based on general principles and data from related compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆ClN₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN from the ring. The presence of the chlorine atom could lead to the loss of a Cl radical or HCl. The naphthyridine ring itself can undergo characteristic fragmentation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| [M]⁺ | Molecular ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | Loss of chlorine radical |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |
| [M-NH₂]⁺ | Loss of the amino group |
Infrared and UV-Visible Spectroscopy for Functional Group Analysis
The spectroscopic characterization of this compound through infrared (IR) and UV-visible spectroscopy provides crucial information regarding its molecular structure, functional groups, and electronic properties. While a publicly available, fully analyzed spectrum for this specific compound is not prevalent in the reviewed literature, its spectroscopic features can be predicted and interpreted based on the well-established characteristic absorption patterns of its constituent functional groups: a primary aromatic amine, a chloro-substituted aromatic ring, and the naphthyridine core.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the vibrational modes of the functional groups within this compound. The primary amine (-NH₂) group, the aromatic naphthyridine ring system, and the carbon-chlorine (C-Cl) bond each exhibit characteristic absorption bands.
The primary amine group is particularly revealing. It typically displays two distinct, sharp to medium intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. Furthermore, the N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The naphthyridine core, being an aromatic heterocyclic system, will show multiple characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings give rise to a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is generally found in the 800-600 cm⁻¹ region of the spectrum.
The expected IR absorption frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Asymmetric Stretch | 3500 - 3400 | Medium |
| Primary Aromatic Amine | N-H Symmetric Stretch | 3400 - 3300 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |
| Primary Aromatic Amine | N-H Scissoring (Bend) | 1650 - 1580 | Variable |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| Aryl-Halogen | C-Cl Stretch | 800 - 600 | Strong |
This table is generated based on established characteristic infrared absorption frequencies for the specified functional groups.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound is dominated by the π → π* transitions of the aromatic naphthyridine system. The presence of substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl)—influences the position and intensity of the absorption maxima (λmax).
Generally, amino-substituted aromatic systems show a significant bathochromic (red) shift compared to the unsubstituted parent heterocycle due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. In contrast, a chloro substituent typically has a smaller effect on the absorption wavelength. For comparison, chloro-substituted 1,8-naphthalimides absorb around 341-345 nm, while the corresponding amino-substituted derivatives absorb at longer wavelengths, near 400 nm. nih.gov
Based on its structure, this compound is expected to exhibit strong absorption in the UVA range, likely between 350 and 400 nm. The exact λmax would be dependent on the solvent used, as solvatochromic effects can shift the absorption peaks.
The expected UV-Visible absorption data are summarized in the table below.
| Chromophore | Electronic Transition | Expected Absorption Maximum (λmax) |
| Amino-substituted Naphthyridine | π → π* | 350 - 400 nm |
This table is generated based on the analysis of similar substituted aromatic and heterocyclic systems. nih.gov The exact value is solvent-dependent.
Future Research Directions and Therapeutic Potential of 8 Chloro 1,7 Naphthyridin 4 Amine
Exploration of Novel Biological Targets for Naphthyridine Scaffolds
The versatility of the naphthyridine scaffold allows for its interaction with a wide range of biological targets, extending beyond its traditionally recognized antimicrobial and anticancer activities. Future research will likely focus on identifying and validating novel protein targets for 1,7-naphthyridine (B1217170) derivatives.
Naphthyridine-containing molecules have demonstrated promising medicinal properties for treating a variety of conditions, including angiogenic disorders, viral and bacterial infections, parasitic infections, heart failure, Alzheimer's disease, and various cancers. researchgate.net The planar and heteroaromatic nature of naphthyridines allows them to intercalate with DNA, a property that contributes to their broad biological activity. mdpi.com
Recent studies have highlighted the potential of naphthyridine derivatives to inhibit a variety of kinases, which are crucial regulators of cellular processes and are often implicated in disease. researchgate.net For instance, derivatives of 2,7-naphthyridone have been identified as novel inhibitors of MET, a receptor tyrosine kinase involved in cancer progression. researchgate.net Furthermore, other naphthyridine derivatives have shown potent and selective inhibition of kinases such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), 3-phosphoinositide-dependent kinase-1 (PDK-1), PDE5, Bruton tyrosine kinase (Btk), and c-Kit/VEGFR-2. researchgate.net The 1,7-naphthyridone scaffold, in particular, has been successfully utilized to develop nanomolar inhibitors of KDM5 histone lysine (B10760008) demethylases, which are epigenetic modifiers involved in cancer. nih.gov
The exploration of novel targets is not limited to kinases. Research has shown that a 1,7-naphthyridine alkaloid, Bisleuconothine A, can inhibit the WNT signaling pathway, a critical pathway in embryonic development and cancer. nih.gov Additionally, Veranamine, a benzo[c] nih.govresearchgate.netnaphthyridine derivative isolated from a marine sponge, has shown affinity for serotonin (B10506) receptors, suggesting potential applications in treating anxiety and depression. nih.gov
The following table summarizes some of the known biological targets of various naphthyridine scaffolds, indicating the vast potential for future exploration.
| Naphthyridine Scaffold | Biological Target | Therapeutic Area |
| 1,7-Naphthyridone | KDM5 Histone Lysine Demethylases | Cancer |
| 1,7-Naphthyridine | PIP4K2A | Cancer |
| 2,7-Naphthyridone | MET, c-Kit/VEGFR-2 | Cancer |
| 1,8-Naphthyridine (B1210474) | Topoisomerase IV, DNA Gyrase | Bacterial Infections |
| Benzo[c] nih.govresearchgate.netnaphthyridine | Serotonin Receptors (5HT2B), Sigma-1 Receptors | Neurological Disorders |
| 1,7-Naphthyridine Alkaloid | WNT Signaling Pathway | Cancer |
Design and Synthesis of Next-Generation Naphthyridine Analogs
The design and synthesis of novel analogs of 8-Chloro-1,7-naphthyridin-4-amine are crucial for optimizing its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. Molecular hybridization, a strategy that combines different pharmacophores, has emerged as a powerful approach in this endeavor. nih.gov
A key feature of this compound is the reactive chlorine atom at the 4-position, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). For example, reacting 4-chloro-1,7-naphthyridine (B155622) with primary amines (aminolysis) can lead to the synthesis of diverse amino-substituted analogs.
Recent synthetic efforts have focused on creating hybrid molecules that integrate the 1,8-naphthyridine scaffold with other biologically active moieties like piperazine (B1678402) and benzamide (B126) to develop new anti-tubercular agents. nih.gov Similarly, the synthesis of 1,8-naphthyridine-3-carboxylic acid amides has yielded compounds with significant bactericidal activity. mdpi.com
The synthesis of 1,7-naphthyridine-1-oxides has led to the discovery of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses. nih.gov Structure-activity relationship studies revealed that the N-oxide oxygen was essential for the observed activity and selectivity. nih.gov
Future synthetic strategies will likely involve the continued application of modern organic chemistry methodologies, such as ruthenium-catalyzed cross-coupling reactions, to construct complex naphthyridine derivatives with high efficiency and stereocontrol. acs.org The development of one-pot synthesis procedures will also be crucial for accelerating the discovery of new drug candidates. acs.org
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods has become indispensable in modern drug discovery. benthamscience.com Computer-aided drug design (CADD) tools play a vital role in accelerating the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development. benthamscience.comresearchgate.net
Computational approaches that are particularly relevant for the design of 1,7-naphthyridine analogs include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into the molecular interactions that govern binding affinity. openmedicinalchemistryjournal.com For example, molecular docking studies have been used to understand the binding of 1,8-naphthyridine derivatives to the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed analogs. Machine learning algorithms, such as Support Vector Machines (SVM), have been successfully applied to develop robust QSAR models for predicting the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A. nih.gov
Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a specific target to identify potential hits. openmedicinalchemistryjournal.com It is a cost-effective way to explore vast chemical space and prioritize compounds for experimental testing.
De Novo Design: This approach involves the computational generation of novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. rsc.org
The "rule of 5," a set of guidelines based on physicochemical properties, is a valuable computational tool for predicting the oral bioavailability of drug candidates. nih.gov These rules can be applied in the early stages of drug design to filter out compounds with poor absorption or permeation characteristics. nih.gov
Experimental validation remains a critical component of the drug design process. Techniques such as X-ray crystallography provide high-resolution structural information of ligand-protein complexes, confirming the binding mode predicted by computational methods. nih.gov The integration of these experimental data with computational models allows for a more rational and efficient design of next-generation inhibitors.
Development of 1,7-Naphthyridine-Based Probes for Biological Systems
The unique photophysical properties of certain naphthyridine derivatives make them attractive scaffolds for the development of fluorescent probes. These probes can be used to visualize and study biological processes in living cells and organisms with high spatial and temporal resolution.
Naphthyridine scaffolds have been utilized in the development of fluorescent probes for various applications. researchgate.net The design of such probes often involves incorporating a fluorophore into the naphthyridine core or modifying the scaffold to enhance its intrinsic fluorescence. The development of probes based on the 1,7-naphthyridine framework could enable the real-time monitoring of specific biological targets or cellular events. For instance, a fluorescently labeled 1,7-naphthyridine derivative could be used to track the localization and dynamics of its target protein within a cell.
Furthermore, the ability of naphthyridines to intercalate with DNA has been exploited in the design of DNA-targeting probes. mdpi.com These probes can be used to study DNA structure and function, as well as to screen for compounds that interact with DNA.
The development of 1,7-naphthyridine-based probes with tailored properties, such as specific targeting capabilities and environmentally sensitive fluorescence, will be a key area of future research. These tools will be invaluable for elucidating the complex biological roles of the targets of 1,7-naphthyridine derivatives and for advancing our understanding of cellular processes in health and disease.
Q & A
Q. Can AI-driven platforms accelerate the discovery of this compound derivatives with tailored properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
